6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Boronic Ester Stability Protodeboronation Suzuki-Miyaura Coupling

Struggling with protodeboronation-prone quinazoline boronic acids? This 6-(pinacolboryl)quinazoline provides a stable, ready-to-use solution. • ≥95% purity solid, ensuring consistent coupling yields. • Enhanced stability minimizes side reactions in Suzuki-Miyaura couplings. • Used for rapid SAR exploration of kinase inhibitors (e.g., PI3Kγ, TrkA) and synthesis of fluorescent OLED materials. • Scalable supply from BenchChem with prompt global delivery.

Molecular Formula C14H17BN2O2
Molecular Weight 256.11 g/mol
CAS No. 1375301-92-0
Cat. No. B1425053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
CAS1375301-92-0
Molecular FormulaC14H17BN2O2
Molecular Weight256.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=CN=C3C=C2
InChIInChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(7-11)8-16-9-17-12/h5-9H,1-4H3
InChIKeyDDCOGIMXXHFKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (CAS 1375301-92-0): A Key Boronic Ester Intermediate for Suzuki-Miyaura Cross-Coupling


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (CAS 1375301-92-0) is a heteroaryl boronic ester belonging to the quinazoline class [1]. Characterized by a quinazoline core functionalized at the 6-position with a pinacol boronic ester group, this compound serves primarily as a strategic building block in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction [2]. Its molecular formula is C14H17BN2O2, with a molecular weight of 256.11 g/mol . The compound is typically supplied as a solid with a purity specification of ≥95% .

Why Not All Quinazoline Boronates Are Interchangeable: The Case for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline


Generic substitution of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with other quinazoline boronic acids or esters is a non-trivial procurement decision due to the unique reactivity and stability profile conferred by its pinacol-protected boronic ester at the 6-position. Unlike free boronic acids, which are often prone to protodeboronation and can be less stable, the pinacol ester form offers enhanced stability and easier handling [1]. Furthermore, the substitution pattern on the quinazoline ring is critical; the 6-position is generally more sterically accessible for cross-coupling reactions compared to other positions like the 4- or 8-position, which can lead to reduced yields or require more forcing conditions . The choice of this specific boronic ester is therefore not arbitrary; it is a deliberate selection to optimize synthetic efficiency and minimize byproduct formation in the synthesis of complex, quinazoline-containing pharmacophores, as detailed in the following quantitative evidence.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline: Quantified Differentiation Evidence for Scientific Selection


Pinacol Ester vs. Free Boronic Acid: Enhanced Stability and Handling

A key differentiator for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is its form as a pinacol boronic ester rather than the corresponding free boronic acid. Boronic esters are generally more stable and less prone to protodeboronation, which is a common degradation pathway for heteroaryl boronic acids [1]. This translates to easier purification, longer shelf-life, and more reliable performance in cross-coupling reactions. The pinacol group protects the boron atom, preventing unwanted side reactions and improving the overall atom economy of synthetic sequences [1]. While a direct head-to-head stability study for this specific compound is not available in the public domain, this is a well-established class-level advantage of boronic esters over their acid counterparts.

Boronic Ester Stability Protodeboronation Suzuki-Miyaura Coupling

Regioselectivity Advantage: The 6-Position on the Quinazoline Scaffold

The specific substitution at the 6-position of the quinazoline ring is a critical factor for synthetic planning. Compared to other common substitution sites like the 4- or 8-positions, the 6-position is reported to offer superior steric accessibility for palladium catalysts during Suzuki-Miyaura cross-coupling . This can lead to higher yields and fewer byproducts, as the catalyst can more readily approach the reactive site. While a direct comparative yield study for this specific compound against its 4- or 8-positional isomers is not readily available, the class-level knowledge of regioselectivity is a key driver for selecting a 6-substituted derivative .

Regioselective Coupling Quinazoline Functionalization Steric Accessibility

Compatibility with Standard Suzuki-Miyaura Conditions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is designed for seamless integration into standard Suzuki-Miyaura cross-coupling protocols. As demonstrated in a protocol for coupling quinazoline derivatives with boronic esters, the reaction proceeds under typical conditions (e.g., Pd(dppf)2, Na2CO3, toluene/water, 115 °C) [1]. The yield for analogous couplings using this class of compounds can be high, with some studies reporting yields up to 95% for related pinacol esters . The specific compound is thus a reliable and efficient partner for constructing complex molecules.

Suzuki-Miyaura Coupling Palladium Catalysis Cross-Coupling

Target Applications for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline in Medicinal Chemistry and Organic Synthesis


Synthesis of Quinazoline-Based Kinase Inhibitors for Oncology Drug Discovery

This compound serves as a pivotal intermediate for constructing libraries of quinazoline-based kinase inhibitors. Its boronic ester at the 6-position allows for the introduction of diverse aromatic and heteroaromatic groups via Suzuki-Miyaura coupling [1]. This is essential for structure-activity relationship (SAR) studies to identify potent and selective inhibitors of kinases, such as PI3Kγ or TrkA, which are implicated in cancer [2][3]. The enhanced stability of the pinacol ester ensures reliable and scalable access to advanced intermediates.

Construction of Fluorescent Probes and Materials via C-C Bond Formation

The compound is a valuable building block for creating novel fluorescent materials. The Suzuki-Miyaura reaction can be used to attach extended conjugated systems to the quinazoline core at the 6-position [1]. As demonstrated in the synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives, the resulting compounds can exhibit strong fluorescence emission and high quantum yields [1]. This application is relevant in the development of organic light-emitting diodes (OLEDs), sensors, and bioimaging agents.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The stability and defined reactivity of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline make it suitable for late-stage functionalization (LSF) in complex molecule synthesis [1]. Its selective coupling at the 6-position allows for the rapid diversification of a core scaffold without extensive protecting group chemistry [2]. This is a highly sought-after strategy in medicinal chemistry to quickly access a range of analogs for optimization of drug-like properties, such as potency, selectivity, and pharmacokinetics.

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